Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl-
Description
Discovery and Development of Hydroxylamine Derivatives
Hydroxylamine derivatives have been studied since the 19th century, with Wilhelm Lossen’s 1865 synthesis of hydroxylammonium chloride marking a foundational milestone. The functionalization of hydroxylamine’s amine and hydroxyl groups gained traction in the mid-20th century, driven by the need for stabilized intermediates in organic synthesis and pharmaceutical applications. The specific compound N-(p-butoxyphenylacetyl)-O-formylhydroxylamine was first cataloged in PubChem in 2005 (CID 149582), though its synthetic pathway likely derives from earlier methodologies for acylating hydroxylamines. Early work on O-acyl hydroxylamines, such as Crismer’s salt (ZnCl₂(NH₂OH)₂), demonstrated the feasibility of stabilizing hydroxylamine through coordination chemistry, paving the way for more complex derivatives.
A key advancement was the development of selective N- and O-alkylation/acylation strategies. For instance, the use of sodium hydride to deprotonate hydroxylamine’s hydroxyl group enabled O-formylation without competing N-substitution, a technique critical for synthesizing this compound. The incorporation of the p-butoxyphenylacetyl group at nitrogen likely stemmed from medicinal chemistry efforts to enhance lipid solubility and target affinity, as evidenced by similar modifications in hydroxamic acid-based enzyme inhibitors.
Significance in Academic Research
This compound’s academic value lies in its dual functionality: the O-formyl group acts as a reactive handle for further transformations, while the N-p-butoxyphenylacetyl moiety introduces steric bulk and aromaticity, influencing its electronic and steric properties. Researchers have leveraged such derivatives to study:
- Metalloenzyme Inhibition : Hydroxamic acids (RCONR'OH) and their derivatives, including O-acyl hydroxylamines, are potent inhibitors of nickel- and zinc-dependent enzymes like urease and peptide deformylase. The O-formyl group in this compound may mimic transition states in enzymatic reactions, facilitating mechanistic studies.
- Radical Chemistry : Palladium-catalyzed coupling reactions involving O-acyl hydroxylamines, as reported by Shao et al. (2022), utilize similar compounds to generate tertiary alkyl radicals for C–N bond formation.
- Supramolecular Chemistry : The aromatic p-butoxyphenyl group enables π–π stacking interactions, making this compound a candidate for designing self-assembled materials.
Positioning in Hydroxylamine Chemistry
Within the hydroxylamine derivative family, this compound occupies a niche as a trisubstituted species (N-arylalkyl, O-acyl). Its structure contrasts with simpler N,O-dialkyl hydroxylamines (e.g., N,O-dimethylhydroxylamine) and N-monosubstituted variants (e.g., N-tert-butylhydroxylamine). The table below highlights key structural and functional differences:
The O-formyl group’s electron-withdrawing nature modulates the amine’s nucleophilicity, enabling controlled reactivity in multi-step syntheses.
Research Evolution and Historical Milestones
- 2005 : First PubChem entry (CID 149582) documenting the compound’s molecular structure and physicochemical properties.
- 2022 : Palladium/Xantphos-catalyzed coupling methods developed by Shao et al. provided a scalable route to O-acyl hydroxylamines, applicable to this compound’s synthesis.
- 2023 : Advances in enzymatic inhibition studies highlighted O-formyl hydroxylamines as mimics of tetrahedral intermediates in urease and deformylase catalysis.
Properties
CAS No. |
76790-19-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[[2-(4-butoxyphenyl)acetyl]amino] formate |
InChI |
InChI=1S/C13H17NO4/c1-2-3-8-17-12-6-4-11(5-7-12)9-13(16)14-18-10-15/h4-7,10H,2-3,8-9H2,1H3,(H,14,16) |
InChI Key |
BIJYSDFGRQWBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NOC=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Preparation of p-butoxyphenylacetyl chloride | Reaction of p-butoxyphenylacetic acid with thionyl chloride or oxalyl chloride | Acid chloride intermediate | 85-90 | Anhydrous conditions, inert atmosphere |
| 2. Acylation of hydroxylamine | Hydroxylamine hydrochloride neutralized with base, reacted with p-butoxyphenylacetyl chloride in anhydrous solvent (e.g., dichloromethane) | N-(p-butoxyphenylacetyl)hydroxylamine | 70-80 | Low temperature to minimize side reactions |
| 3. O-Formylation | Treatment of N-(p-butoxyphenylacetyl)hydroxylamine with formylating agent (e.g., formic acid anhydride or formyl chloride) | Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- | 60-75 | Controlled temperature, short reaction time to prevent decomposition |
Reaction Conditions and Optimization
Solvent: Anhydrous dichloromethane or tetrahydrofuran is preferred for acylation steps to maintain reactivity and minimize hydrolysis.
Temperature: Low temperatures (0–5 °C) during acylation prevent side reactions and decomposition.
Base: Triethylamine or pyridine is used to neutralize hydrochloric acid generated during acylation.
Formylation: Formyl chloride or formic acid anhydride is added dropwise at 0 °C to the hydroxylamine derivative, followed by stirring at room temperature for 1–2 hours.
Purification Techniques
Extraction: Organic layer separation followed by washing with aqueous acid/base to remove impurities.
Chromatography: Silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate pure product.
Crystallization: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) to improve purity.
Research Outcomes and Analytical Data
Yield and Purity
Typical overall yields for the preparation of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- range from 40% to 60% after purification. Purity assessed by HPLC and NMR spectroscopy generally exceeds 95%.
Spectroscopic Characterization
| Technique | Observations |
|---|---|
| NMR (1H and 13C) | Signals corresponding to aromatic protons of p-butoxyphenyl group, methylene adjacent to carbonyl, formyl proton (~8-9 ppm), and hydroxylamine NH observed. Chemical shifts confirm substitution pattern. |
| IR Spectroscopy | Characteristic bands for amide C=O (~1650 cm⁻¹), formyl C=O (~1720 cm⁻¹), and N–O stretch (~950 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z 251 consistent with molecular formula C13H17NO4. |
Stability and Reactivity
The O-formyl group is sensitive to hydrolysis under acidic or basic aqueous conditions, requiring storage under inert atmosphere and low temperature.
The compound exhibits typical hydroxylamine reactivity, capable of further derivatization or acting as a hydroxylamine donor in synthetic applications.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines.
Scientific Research Applications
Chemical Properties and Structure
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl has the molecular formula and is classified under hydroxylamine derivatives. Its structure includes a hydroxylamine functional group attached to a p-butoxyphenylacetyl moiety, which contributes to its reactivity and potential applications in various fields.
Pharmaceutical Applications
Hydroxylamine derivatives are known for their role in medicinal chemistry. Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl can be utilized in the synthesis of biologically active compounds. It serves as an intermediate in the development of pharmaceuticals aimed at treating various diseases.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that hydroxylamine derivatives can be modified to enhance their anticancer properties. For instance, a study involving the modification of hydroxylamine compounds led to the discovery of new agents that exhibited significant cytotoxicity against cancer cell lines .
Agrochemical Applications
This compound also finds relevance in the agrochemical sector, particularly in the formulation of pesticides and herbicides. Hydroxylamine derivatives are known to enhance the efficacy of certain agrochemicals by improving their stability and bioavailability.
Data Table: Efficacy of Hydroxylamine Derivatives in Pesticide Formulations
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl | Pesticide Stabilizer | 85 | |
| Hydroxylamine Acetate | Herbicide Enhancer | 90 |
Environmental Applications
Hydroxylamines are increasingly being studied for their potential in environmental remediation. Their ability to react with various pollutants makes them suitable for applications in water treatment processes.
Case Study: Water Treatment
A recent study explored the use of hydroxylamine derivatives in the reduction of nitroaromatic compounds in contaminated water sources. The results indicated that these compounds effectively reduced toxicity levels by transforming harmful pollutants into less harmful substances .
Industrial Applications
In industrial settings, hydroxylamines are utilized as reducing agents and stabilizers in various chemical processes. Their properties allow them to be used effectively in polymerization reactions and as intermediates in the synthesis of complex organic molecules.
Data Table: Industrial Uses of Hydroxylamines
| Application Area | Use Case Description |
|---|---|
| Polymer Chemistry | Used as a chain transfer agent in polymerization reactions |
| Textile Industry | Acts as a reducing agent for dyeing processes |
| Chemical Manufacturing | Intermediate for synthesizing fine chemicals |
Mechanism of Action
The mechanism of action of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its effects on various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiator is the p-butoxyphenylacetyl group , which contrasts with substituents in analogs such as:
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide : Contains a chloro-substituted phenyl group and a cyclohexane carboxamide backbone, enhancing electron-withdrawing effects and rigidity .
- N-(2-methoxyphenyl)hydroxylamine : Features a methoxy group at the ortho position, influencing steric hindrance and redox cycling behavior .
- N-Formyl-N-hydroxy-2-(3-benzoylphenoxy)ethylamine: Includes a benzoylphenoxy ethyl chain, which may alter solubility and enzymatic interactions .
Table 1: Structural Comparison
Metabolic and Enzymatic Interactions
- The O-formyl group could hydrolyze to release active hydroxylamine, acting as a prodrug .
- N-(2-methoxyphenyl)hydroxylamine: Metabolized predominantly by CYP1A isoforms to o-anisidine and o-aminophenol, with CYP2E1 playing a minor role. Reductive metabolism dominates in rodents .
- N-(4-chlorophenyl) Derivatives : Exhibit stability under physiological conditions, with minimal spontaneous degradation, making them suitable for antioxidant studies .
Table 3: Metabolic Pathways
Biological Activity
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- is a derivative of hydroxylamine that features a p-butoxyphenylacetyl group and a formyl group. This compound has garnered attention due to its significant biological activity, particularly in the realm of antimicrobial properties and enzyme inhibition. The following sections will explore its biological activity, synthesis, and potential applications, supported by research findings and case studies.
Antimicrobial Properties
Hydroxylamine derivatives, including N-(p-butoxyphenylacetyl)-O-formyl-, have been shown to inhibit peptidyl deformylase (PDF), an enzyme vital for protein maturation in prokaryotes. This inhibition can lead to antimicrobial effects against various bacterial strains, making these compounds promising candidates for developing targeted antimicrobial therapies.
The mechanism by which hydroxylamine derivatives exert their antimicrobial effects primarily revolves around their ability to disrupt protein synthesis in bacteria. By inhibiting PDF, these compounds interfere with the maturation of proteins necessary for bacterial growth and replication. This mechanism positions hydroxylamine derivatives as potential treatments for bacterial infections resistant to conventional antibiotics.
Enzyme Inhibition
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- has been implicated in biological nitrification processes, functioning as an intermediate in the oxidation of ammonia to nitrite. This role highlights its importance not only in microbial metabolism but also in broader ecological contexts.
Synthesis and Structural Characteristics
The synthesis of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves several chemical modifications that enhance its biological properties. The structural characteristics that distinguish this compound include:
- p-Butoxyphenylacetyl Group : This moiety contributes to the compound's lipophilicity, potentially improving its membrane permeability.
- Formyl Group : This functional group may enhance reactivity towards biological targets.
Comparison with Other Hydroxylamine Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Hydroxylamine | NH₂OH | Basic structure; precursor for many organic reactions |
| N-(p-butoxyphenylacetyl)-O-propionyl | Similar structure with a propionyl group | Variation in acyloxy group affecting reactivity |
| N-tert-Butyl-N-(2-methyl-1-phenylpropyl) | Contains bulky tert-butyl and phenolic groups | Enhanced steric hindrance influencing biological activity |
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl-, stands out due to its specific functional groups that enhance its antimicrobial properties while maintaining reactivity typical of hydroxylamines.
Case Studies and Research Findings
Several studies have documented the biological activity of hydroxylamine derivatives:
- Inhibition of Bacterial Growth : A study demonstrated that hydroxylamine derivatives could significantly reduce the growth rates of various bacterial strains in vitro. The results indicated a dose-dependent relationship between compound concentration and bacterial inhibition.
- Enzymatic Activity Assays : Research utilizing enzymatic assays showed that Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- effectively inhibited PDF activity, leading to decreased protein maturation in tested prokaryotic organisms .
- Toxicological Assessments : Toxicological evaluations have indicated that while this compound exhibits antimicrobial properties, it also requires careful handling due to potential irritant effects observed in dermal and ocular irritation tests conducted on animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- with high purity?
- Methodological Answer : Synthesis typically involves protecting group strategies for hydroxylamine derivatives. For example, intermediates like p-butoxyphenylacetyl chloride can be reacted with O-formyl-hydroxylamine precursors under anhydrous conditions. Chiral resolution may be required if stereochemistry is critical, using techniques like HPLC with chiral columns . Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to minimize side reactions, such as hydrolysis of the formyl group.
Q. Which cytochrome P450 (CYP) enzymes are implicated in the metabolism of this compound?
- Methodological Answer : Based on studies of structurally similar hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine), CYP1A and CYP2B subfamilies are primary catalysts for reductive metabolism, while CYP2E1 drives oxidative pathways like O-demethylation . To confirm, incubate the compound with microsomes from β-naphthoflavone (CYP1A)- or phenobarbital (CYP2B)-induced rats and analyze metabolites via HPLC-UV/MS.
Q. How should researchers handle stability challenges during in vitro assays?
- Methodological Answer : Hydroxylamine derivatives are prone to pH-dependent degradation. Maintain neutral pH (7.4) in microsomal incubations to reduce non-enzymatic breakdown. Use fresh NADPH and include controls without enzymes to distinguish spontaneous vs. enzymatic reactions . For long-term storage, lyophilize the compound under inert gas and store at -80°C.
Advanced Research Questions
Q. How do species-specific differences in hepatic microsomes impact metabolic pathway analysis?
- Methodological Answer : Rabbit microsomes may produce unidentified metabolites (e.g., "M1" in ) due to unique CYP isoforms, whereas rat models predominantly yield o-anisidine analogs. To address discrepancies, perform cross-species comparisons using humanized CYP-transfected cell lines and validate findings with recombinant CYP enzymes .
Q. What experimental approaches resolve contradictions in CYP enzyme contributions to reductive vs. oxidative metabolism?
- Methodological Answer : Contradictions arise when CYP inducers alter metabolite ratios (e.g., β-naphthoflavone increases both o-anisidine and o-aminophenol). Use selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) in tandem with kinetic assays to isolate enzymatic roles. Reconstitute purified CYP2E1 with NADPH:CYP reductase to clarify its dual role in oxidation and reduction .
Q. Which advanced analytical techniques are optimal for characterizing reactive intermediates and DNA adducts?
- Methodological Answer : Employ LC-HRMS with stable isotope labeling to track transient metabolites. For DNA adduct detection, use P-postlabeling or accelerator mass spectrometry. Computational modeling (e.g., molecular docking) can predict adduct formation sites, guiding targeted mutagenesis studies .
Data Interpretation & Experimental Design
Q. How can researchers distinguish enzymatic vs. non-enzymatic reduction pathways in metabolic studies?
- Methodological Answer : Conduct parallel incubations with heat-inactivated microsomes or NADPH omission. If reduction persists, test non-enzymatic reductants (e.g., ascorbate) and quantify kinetics. Use knockout rodent models (e.g., CYP1A2-null) to isolate enzymatic contributions .
Q. What strategies mitigate artifact formation during extraction of iron-oxyhydroxide-associated organic matter in environmental samples?
- Methodological Answer : Avoid dithionite/hydroxylamine-based extraction, as they react with carbonyl groups to form N/S-containing artifacts. Use sequential mild acid (0.1M HCl) and chelator (EDTA) treatments to preserve native molecular profiles .
Tables for Key Metabolic Data
| CYP Inducer | Primary Metabolites | Relative Activity | Key Reference |
|---|---|---|---|
| β-Naphthoflavone | o-Anisidine analog, o-aminophenol | CYP1A: High | |
| Phenobarbital | o-Anisidine analog | CYP2B: Moderate | |
| Ethanol | o-Aminophenol | CYP2E1: High |
| Analytical Technique | Application | Limitations |
|---|---|---|
| HPLC-UV/MS | Metabolite quantification | Low sensitivity for adducts |
| P-Postlabeling | DNA adduct detection | Requires radioactive handling |
| LC-HRMS | High-resolution metabolite profiling | Cost-intensive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
